N-(5-chloro-2-methoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl and Thienyl Groups: The benzyl and thienyl groups can be introduced through nucleophilic substitution reactions, where the oxadiazole ring acts as a nucleophile.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide: can be compared with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of N-(5-chloro-2-methoxybenzyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H12ClN3O3S |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-11-5-4-10(16)7-9(11)8-17-14(20)15-18-13(19-22-15)12-3-2-6-23-12/h2-7H,8H2,1H3,(H,17,20) |
InChI Key |
DECFTASJAKOWPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.